

An In-depth Technical Guide to the Physical and Chemical Properties of β -Pinene

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Compound of Interest

Compound Name: 1,5,5-Trimethyl-6-methylene-cyclohexene

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For Researchers, Scientists, and Drug Development Professionals

Beta-pinene (β -pinene) is a bicyclic monoterpene, an organic compound naturally abundant in the essential oils of many plants, including pine trees.[1][2] It is one of two structural isomers of pinene, the other being α -pinene.[1][2] As a renewable biomass resource, β -pinene is a critical starting material for the synthesis of other terpenes and an active area of research for its potential applications in fragrances, flavorings, and pharmaceuticals.[3][4][5] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its analysis, and insights into its chemical behavior.

Physical and Spectroscopic Properties

β -Pinene is a colorless, transparent liquid with a characteristic dry, woody, and resinous pine-like aroma.[2][6] It is insoluble in water but soluble in organic solvents like alcohol and ether.[6][7] The enantiomers, (+)- β -pinene and (-)- β -pinene, are optically active.[4][8]

Physical Properties

The key physical properties of β -pinene are summarized in the table below, providing a comparative overview of reported values.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₆	[1][2][6][9][10]
Molecular Weight	136.23 g/mol	[1][6][9][11]
Appearance	Colorless, transparent liquid	[1][6][12]
Odor	Dry, woody, resinous, pine-like	[1][2][3][6]
Boiling Point	165–167 °C (329–332 °F)	[1][3][4][6][9][11][13][14][15] [16][17]
Melting Point	-61.5 °C (-78.7 °F)	[1][3][4][6][9][11][14][16][17]
Density	0.859 - 0.872 g/mL at 25 °C	[1][2][3][4][8][11][14]
Refractive Index	1.478 - 1.481 at 20 °C	[2][3][4][8][14][18]
Flash Point	32 - 43 °C (88 - 109.4 °F)	[3][6][9][11][12][14][19][20][21]
Vapor Pressure	~2.4 - 2.93 mmHg at 25 °C	[6][11][12][14]
Solubility	Insoluble in water; Soluble in alcohol, ether, benzene	[1][2][6][7][13][22]
Specific Rotation [α]	(-)-β-pinene: -17° to -23° (neat)	[4][18]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of β-pinene.

Spectroscopy Type	Key Features and Peaks
Mass Spectrometry (MS)	Electron Ionization (EI) mass spectra show characteristic fragmentation patterns with major peaks (m/z) at 93, 41, and 69.[16]
Infrared (IR) Spectroscopy	High-resolution IR interferometry can be used for detection.
Nuclear Magnetic Resonance (NMR)	^1H and ^{13}C NMR provide detailed structural information, confirming the bicyclic structure and the exocyclic double bond.

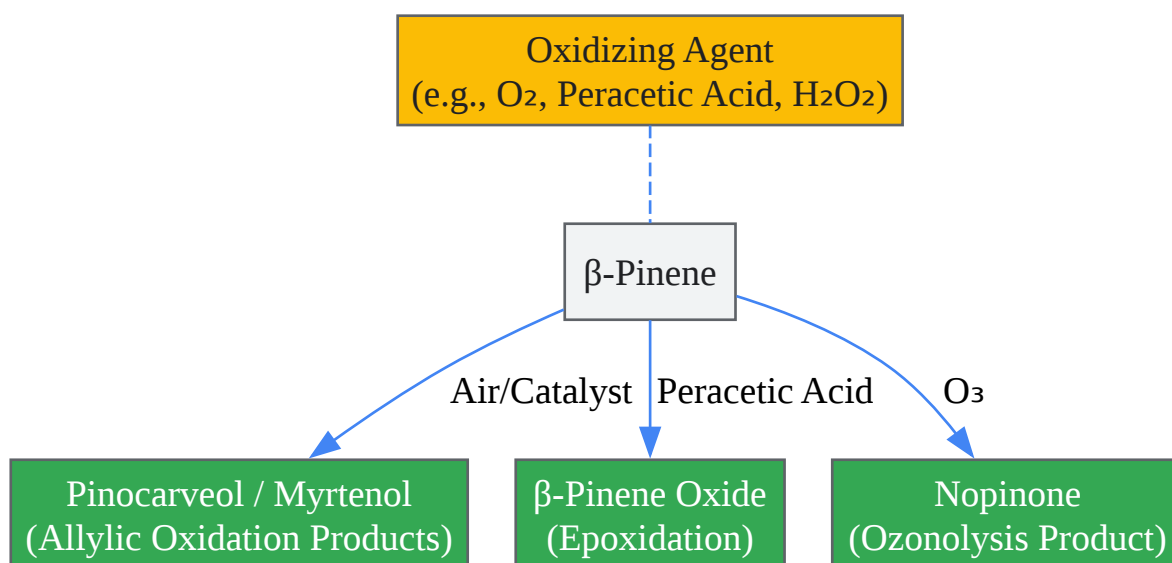
Chemical Properties and Reactivity

The chemical reactivity of β -pinene is dominated by its strained bicyclic ring system and the exocyclic double bond. It readily undergoes several types of reactions.

Oxidation

β -pinene is susceptible to oxidation, particularly in the presence of air or other oxidizing agents.[1][23]

- **Atmospheric Oxidation:** In the atmosphere, it reacts with photochemically produced hydroxyl (OH) radicals.[6][24]
- **Controlled Oxidation:** Oxidation can yield a variety of valuable products. For example, allylic oxidation can produce trans-pinocarveol, while oxidation with agents like peracetic acid can form β -pinene oxide.[1][25][26] The initial exothermic temperature for oxidation is around 63 °C, indicating high reactivity.[15]

Diagram 1: Oxidation of β -Pinene[Click to download full resolution via product page](#)Diagram 1: Key oxidation pathways of β -pinene.

Isomerization

β -pinene can be isomerized to its more stable isomer, α -pinene, or other monoterpenes. This process is often acid-catalyzed. It can also be produced via the isomerization of α -pinene.

[2]

Polymerization

β -pinene serves as a monomer in cationic polymerization to produce poly(β -pinene).[5][27] This process typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl_3) or titanium tetrachloride (TiCl_4).[5][28] The resulting polymer has potential applications as a bio-based plastic for optoelectronics and other high-performance materials.[29] The polymerization proceeds via isomerization of the monomer unit.[27]

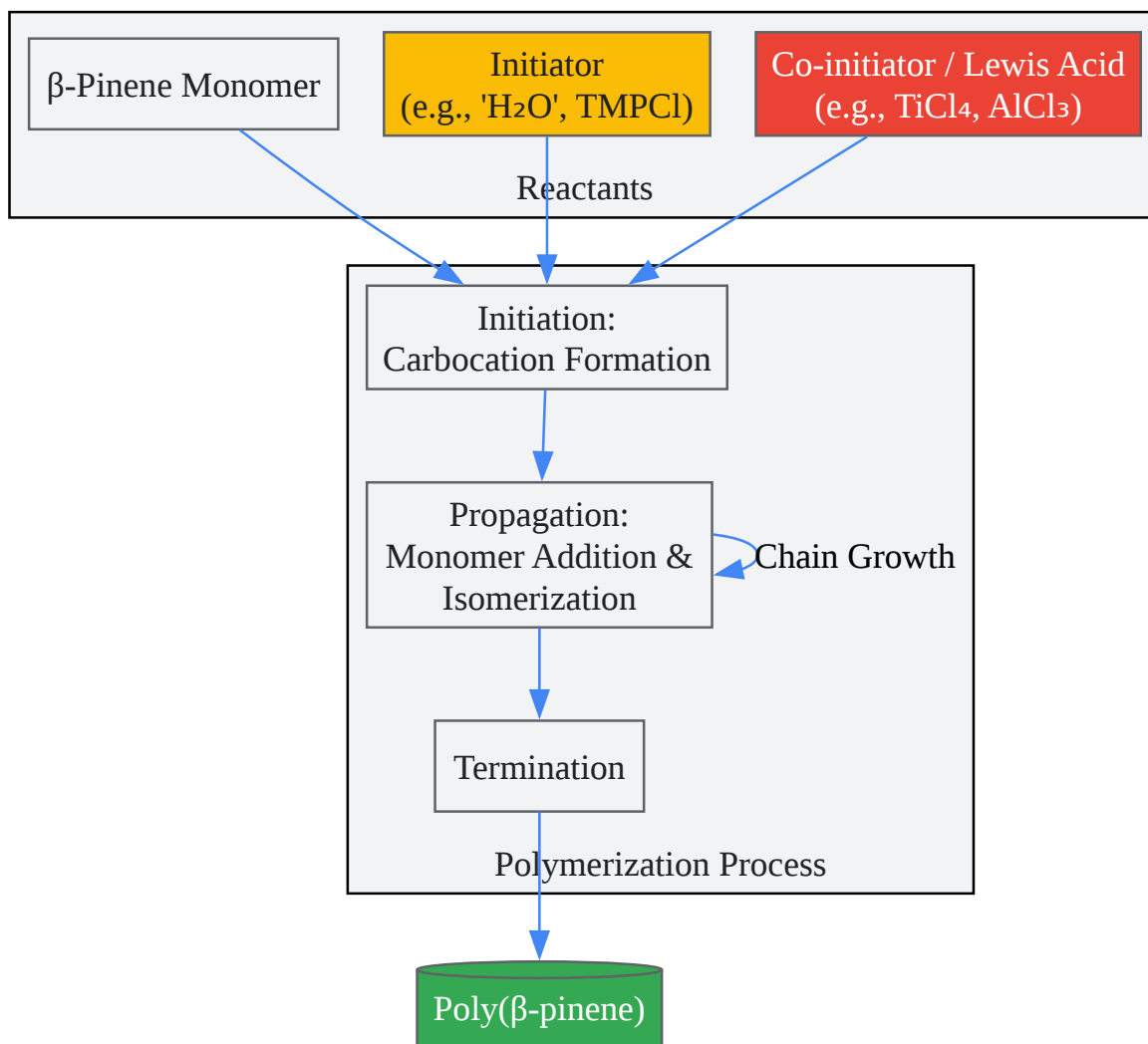
Diagram 2: Cationic Polymerization of β -Pinene[Click to download full resolution via product page](#)

Diagram 2: Generalized workflow for cationic polymerization.

Pyrolysis

On an industrial scale, β -pinene undergoes pyrolysis (thermal decomposition) to produce myrcene, a key acyclic terpene used as a precursor for the synthesis of various fragrance and flavor chemicals.[3]

Experimental Protocols

Accurate determination of β -pinene's properties requires standardized experimental methods. Below are outlines of common protocols.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify β -pinene in a complex mixture, such as an essential oil.

Methodology:

- **Sample Preparation:** Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1%).
- **Injection:** Inject a small volume (typically 1 μ L) of the diluted sample into the GC injector port, which is heated to a high temperature (e.g., 250 $^{\circ}$ C) to vaporize the sample.
- **Separation:** The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or HP-5ms column). The column temperature is gradually increased according to a programmed temperature ramp (e.g., starting at 60 $^{\circ}$ C and increasing to 240 $^{\circ}$ C at a rate of 3 $^{\circ}$ C/min) to separate compounds based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As compounds elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV), causing them to fragment into characteristic ions.
- **Mass Analysis & Detection:** The fragment ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
- **Identification:** The resulting mass spectrum is compared to a spectral library (e.g., NIST, Wiley) to identify β -pinene based on its unique fragmentation pattern and retention time.^[16] Quantification is achieved by integrating the peak area and comparing it to a calibration curve of a known standard.

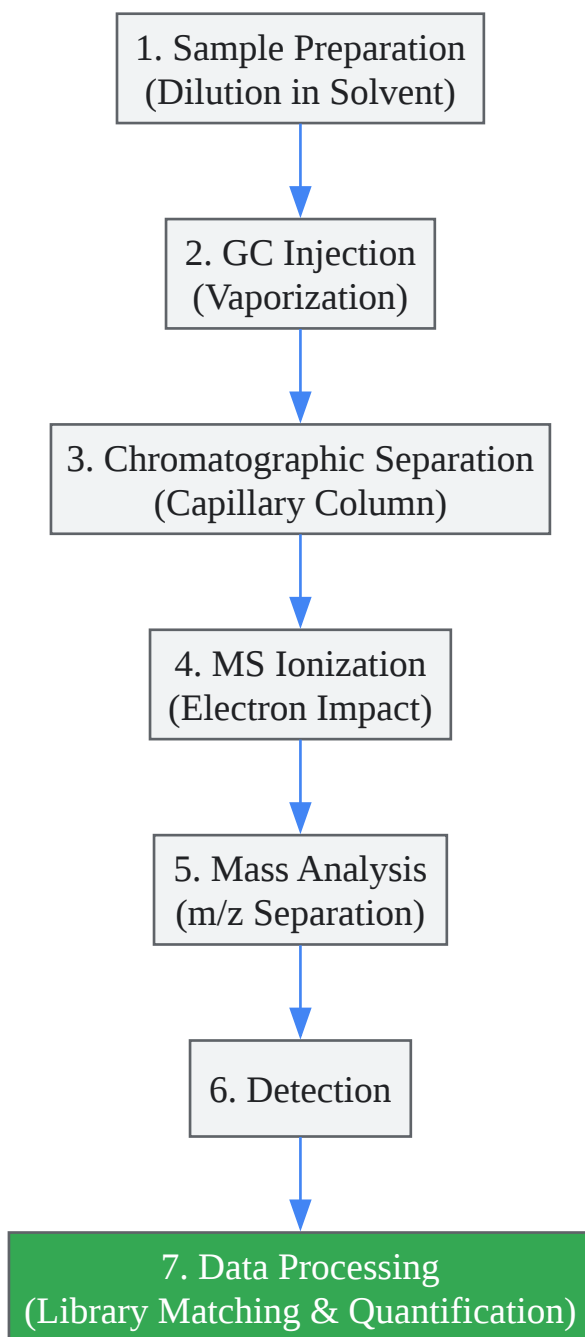


Diagram 3: GC-MS Experimental Workflow

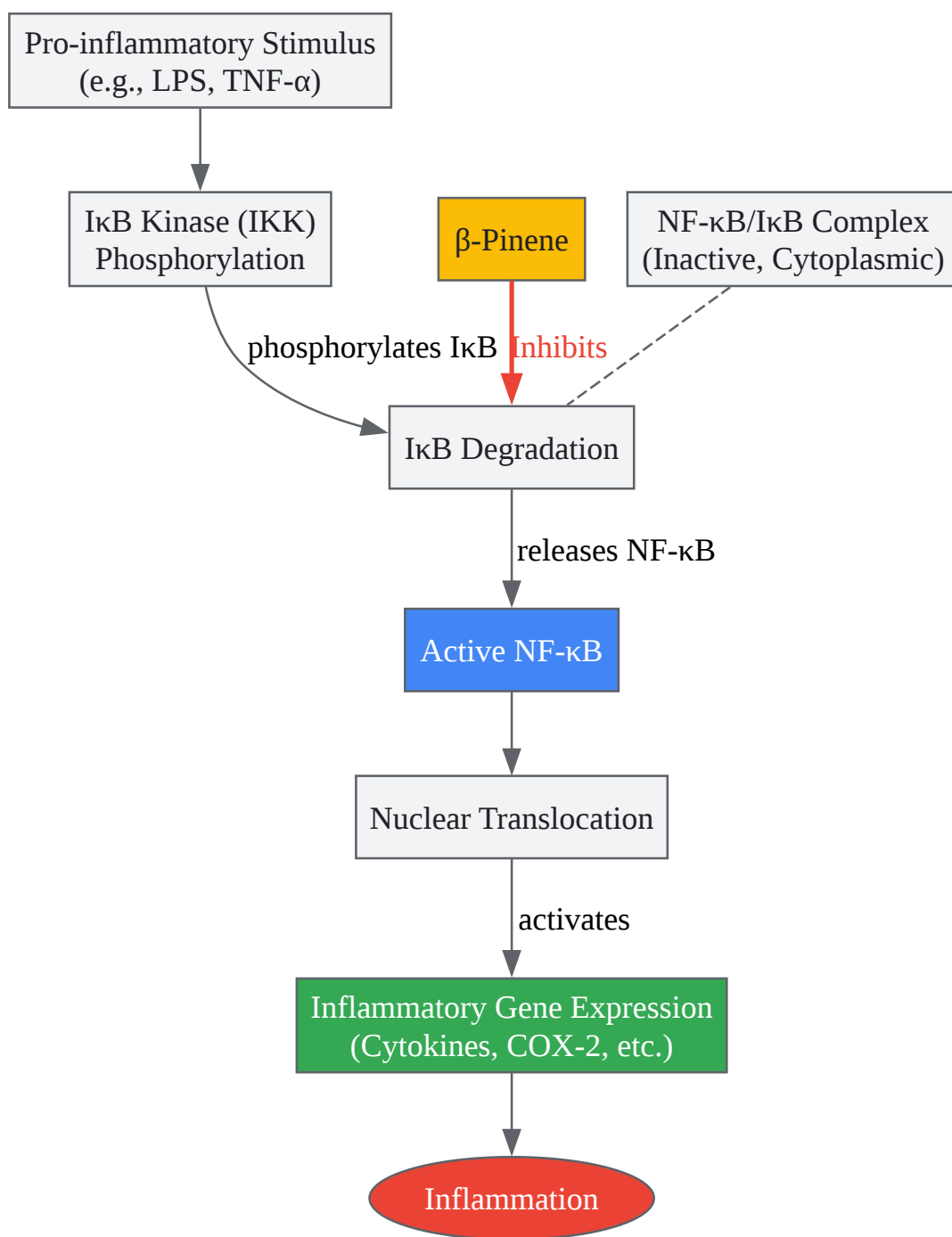


Diagram 4: Postulated Modulation of NF-κB Pathway by β-Pinene

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